molecular formula C7H7Cl2N B13681133 2-Chloro-4-(chloromethyl)-5-methylpyridine

2-Chloro-4-(chloromethyl)-5-methylpyridine

Cat. No.: B13681133
M. Wt: 176.04 g/mol
InChI Key: HHXTWNYOJVJJMI-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-(chloromethyl)-5-methylpyridine. One common method includes the reaction of 4-(chloromethyl)-5-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-(chloromethyl)-5-methylpyridine+SOCl2This compound+SO2+HCl\text{4-(chloromethyl)-5-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(chloromethyl)-5-methylpyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives with altered functional groups.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-5-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 4-Chloro-2-(chloromethyl)quinazoline
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison

2-Chloro-4-(chloromethyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, as well as varying biological effects.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-5-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

HHXTWNYOJVJJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CCl)Cl

Origin of Product

United States

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